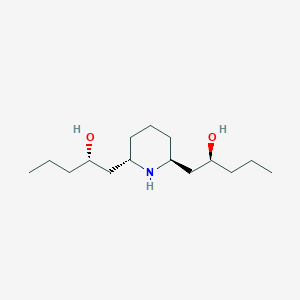

Aspertine C

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYAQIAFYRYBX-AJNGGQMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1CCCC(N1)CC(CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C[C@@H]1CCC[C@H](N1)C[C@H](CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Aspartame?

An In-depth Technical Guide to the Chemical Structure of Aspartame

Introduction

Aspartame is a widely used artificial non-saccharide sweetener, approximately 200 times sweeter than sucrose.[1][2][3] It is the methyl ester of a dipeptide composed of the natural amino acids L-aspartic acid and L-phenylalanine.[1][4] Marketed under brand names such as NutraSweet®, Equal®, and Canderel, it is found in over 6,000 consumer foods and beverages worldwide.[1][5] Discovered in 1965 by James M. Schlatter, aspartame was first approved by the U.S. Food and Drug Administration (FDA) in 1974.[1][6] Due to its negligible caloric contribution at typical usage levels, it is a common sugar substitute in low-calorie products.[1]

Chemical and Physical Properties

Aspartame is a white, odorless, crystalline powder.[3][7] Its stability is highly dependent on pH, temperature, and water activity. The maximum stability in aqueous solutions is observed at a pH of 4.3.[1][2][7][8] Under strongly acidic or alkaline conditions, it can hydrolyze, breaking down into its constituent amino acids and methanol, resulting in a loss of sweetness.[1]

Key Identifiers and Properties

| Property | Value |

| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid[1][7][][10] |

| CAS Number | 22839-47-0[2][7] |

| Molecular Formula | C₁₄H₁₈N₂O₅[2][7][] |

| Molecular Weight | 294.30 g/mol [2][7][] |

Physical Characteristics

| Property | Value |

| Appearance | White, odourless, crystalline powder[3][7] |

| Melting Point | 246.5 °C (decomposes)[1][2][6][] |

| Boiling Point | Decomposes[1] |

| Density | 1.347 g/cm³[1] |

| Solubility in Water | Sparingly soluble; dependent on pH and temperature. Maximum solubility is at pH 2.2 (20 mg/mL at 25°C) and minimum is at pH 5.2 (13.5 mg/mL at 25°C).[1][7][8] |

| Solubility in other solvents | Slightly soluble in ethanol; practically insoluble in hexane and methylene chloride.[1][3] |

Chemical Structure of Aspartame

Aspartame is structurally N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester. It is formed by a peptide bond between the α-carboxyl group of L-aspartic acid and the amino group of L-phenylalanine, with the carboxyl group of the phenylalanine being esterified with methanol.

Caption: Chemical structure of the Aspartame molecule.

Experimental Protocols

Chemical Synthesis of Aspartame

A common commercial method for synthesizing aspartame involves the condensation of protected amino acids. One drawback of this technique is the production of the bitter-tasting β-form isomer.[1]

Methodology:

-

Protection of Aspartic Acid: The two carboxyl groups of L-aspartic acid are joined to form an anhydride. The amino group is simultaneously protected, for instance, by a formyl group, by treating the aspartic acid with a mixture of formic acid and acetic anhydride.[1]

-

Esterification of Phenylalanine: L-phenylalanine is converted to its methyl ester by reaction with methanol.

-

Condensation: The N-formyl aspartic anhydride is then combined with the L-phenylalanine methyl ester. This condensation reaction forms the dipeptide backbone. The desired α-isomer and the undesired β-isomer are typically formed in a 4:1 ratio.[1]

-

Deprotection: The formyl protecting group is removed from the aspartic acid nitrogen via acid hydrolysis.

-

Purification: The final product, α-aspartame, is separated from the β-isomer and other byproducts through crystallization.

An alternative enzymatic synthesis using thermolysin from Bacillus thermoproteolyticus can also be employed. This method offers high yields of the desired α-isomer without the formation of the β-form byproduct.[1][11][12]

Analysis of Aspartame by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique used to determine the purity of aspartame and to quantify its diastereomers, such as L,D-APM and D,L-APM.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Aspartame reference standard in a suitable solvent (e.g., a mixture of mobile phase components).

-

Prepare sample solutions by accurately weighing and dissolving the aspartame product in the same solvent to a known concentration.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase ODS (Octadecyl-silane) column (e.g., C18) is commonly used.[]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detector set to a wavelength where aspartame absorbs strongly, usually around 210-220 nm.

-

Injection Volume: A fixed volume, for example, 20 µL.

-

-

Data Analysis:

-

Run the standard solution to determine the retention time and peak area for aspartame.

-

Inject the sample solutions.

-

Identify the aspartame peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the concentration of aspartame in the sample by comparing the peak area of the sample to the peak area of the standard. Purity and the amount of related impurities can be determined based on the relative peak areas.

-

Metabolism of Aspartame

Upon ingestion, aspartame is rapidly and completely metabolized in the small intestine by digestive enzymes.[1] It is broken down into its three constituent components: aspartic acid, phenylalanine, and methanol.[1][13][14][15] These components are then absorbed and enter the body's metabolic pathways just like they would from other dietary sources.[13][14] Because of this rapid breakdown, aspartame itself is not found in circulating blood, even after high doses.[1]

Caption: Metabolic pathway of Aspartame in the human body.

References

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. Aspartame - American Chemical Society [acs.org]

- 3. Aspartame CAS#: 22839-47-0 [m.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Showing Compound Aspartame (FDB000569) - FooDB [foodb.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1. What is aspartame? [greenfacts.org]

- 10. Thermo Scientific Chemicals Aspartame, 98% | Fisher Scientific [fishersci.ca]

- 11. snowhitechem.com [snowhitechem.com]

- 12. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

The Synthesis and Purification of Aspartame: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartame (α-L-aspartyl-L-phenylalanine-1-methyl ester) is a widely utilized low-calorie, high-intensity artificial sweetener. Its commercial production is a cornerstone of the food and beverage industry, necessitating efficient and highly controlled synthesis and purification processes. This technical guide provides an in-depth exploration of the core methodologies for aspartame production, encompassing both traditional chemical synthesis and modern enzymatic and microbial approaches. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in the field.

Introduction

Discovered in 1965, aspartame's sweetness, approximately 200 times that of sucrose, has cemented its role in a vast array of "sugar-free" products.[1][2] Chemically, it is a dipeptide methyl ester composed of the amino acids L-aspartic acid and L-phenylalanine.[1][3][4] The stereochemistry of these components is crucial; only the L-L isomer possesses the characteristic sweet taste, while other isomers can be bitter or tasteless. This specificity underscores the importance of stereoselective synthesis routes. This guide will delve into the primary manufacturing processes, highlighting their respective advantages and challenges, and detail the critical purification steps required to achieve the high purity standards for food and pharmaceutical applications.

Synthesis of Aspartame

The industrial synthesis of aspartame can be broadly categorized into two main routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

The traditional chemical synthesis of aspartame involves the coupling of protected amino acid derivatives. A common approach utilizes N-protected L-aspartic anhydride and L-phenylalanine methyl ester.[5][6][7]

Core Reaction Steps:

-

Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected to prevent self-condensation and to direct the reaction to the desired carboxyl group. The formyl group is a common protecting group used in large-scale production.[7]

-

Anhydride Formation: The protected L-aspartic acid is then converted into its internal anhydride. This step activates the carboxyl groups for the subsequent coupling reaction.

-

Coupling Reaction: The N-protected L-aspartic anhydride is reacted with L-phenylalanine methyl ester. This reaction typically yields a mixture of the desired α-aspartame and the undesired, bitter-tasting β-aspartame.[5][8] The ratio of α to β isomers is a critical parameter to control.

-

Deprotection: The protecting group is removed from the N-terminus of the dipeptide. For instance, an N-formyl group can be removed by acid hydrolysis.[6]

A significant drawback of this method is the formation of the β-isomer, which necessitates subsequent purification steps to separate it from the sweet α-isomer.[7][8]

Experimental Protocol: N-Formyl Aspartame Synthesis

-

N-Formylation of L-Aspartic Acid: Suspend L-aspartic acid in formic acid. Add acetic anhydride to the mixture and heat to facilitate the formation of N-formyl-L-aspartic acid.

-

Anhydride Formation: Treat the N-formyl-L-aspartic acid with a dehydrating agent like acetic anhydride to form the corresponding N-formyl L-aspartic anhydride.

-

Coupling: Dissolve L-phenylalanine methyl ester in a suitable organic solvent (e.g., ethyl acetate). Add the N-formyl L-aspartic anhydride to the solution and stir at a controlled temperature.

-

Deformylation: After the coupling reaction is complete, the N-formyl group is removed. One method involves treatment with aqueous hydrogen peroxide in the presence of an acid. For example, a solution of N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester in ethyl acetate and acetic acid can be treated with aqueous hydrogen peroxide and sulfuric acid at 10°C.[6]

-

Isolation: The resulting aspartame is then isolated, often by adjusting the pH to its isoelectric point to induce precipitation.[6]

Enzymatic Synthesis

Enzymatic synthesis offers several advantages over chemical methods, including high stereospecificity and regioselectivity, which eliminates the formation of the bitter β-isomer.[1][7] The most commonly used enzyme for this process is thermolysin, a thermostable metalloproteinase.[1][9][10]

Core Reaction:

Thermolysin catalyzes the condensation reaction between a protected L-aspartic acid derivative and L-phenylalanine methyl ester. A common substrate for the aspartic acid component is N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp).[9][11]

Reaction Mechanism:

The enzyme facilitates the formation of a peptide bond between the α-carboxyl group of Z-L-Asp and the amino group of L-phenylalanine methyl ester.[1] The product, N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester (Z-aspartame), often precipitates from the aqueous reaction medium, which helps to drive the equilibrium towards synthesis.[9][10] The protecting group is subsequently removed by catalytic hydrogenation to yield aspartame.[9]

Advantages of Enzymatic Synthesis:

-

High Specificity: Reduces or eliminates the formation of by-products like the β-isomer.[1]

-

Mild Reaction Conditions: Operates at moderate temperatures and pH, preserving the integrity of the product.[1]

-

Eco-Friendly: Reduces the need for harsh chemical reagents.[1]

Experimental Protocol: Enzymatic Synthesis using Immobilized Thermolysin

-

Substrate Preparation: Prepare a solution of N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (PheOMe) in an appropriate buffer system.

-

Enzymatic Reaction: Introduce immobilized thermolysin to the substrate solution. The reaction can be carried out in a batch reactor or a continuous column reactor. A study demonstrated the continuous synthesis of the aspartame precursor in a column reactor using 200 mM PheOMe and 120 mM Z-Asp at 45°C for over 300 hours without loss of activity.[11]

-

Product Precipitation: The product, Z-Aspartame, will precipitate out of the solution.

-

Catalyst Removal: The immobilized enzyme is easily separated from the product for reuse.

-

Deprotection: The Z-protecting group is removed from the precipitated product via catalytic hydrogenation to yield the final aspartame product.

Microbial Production of Precursors

While aspartame itself is not directly produced by fermentation on a large industrial scale, its constituent amino acids, L-aspartic acid and L-phenylalanine, are often produced through microbial fermentation.[12][13] Various microorganisms, including strains of Corynebacterium glutamicum and Escherichia coli, are engineered to overproduce these amino acids from inexpensive carbon sources like glucose.[13] The L-aspartic acid can be produced from fumaric acid in a one-step reaction catalyzed by the aspartase enzyme from bacteria, achieving yields of over 95%.[12]

Purification of Aspartame

Regardless of the synthesis method, purification is a critical step to ensure the final product meets the stringent quality and safety standards for consumption. The primary purification techniques include crystallization, chromatography, and filtration.

Crystallization

Crystallization is the most common method for purifying aspartame.[14][15] The solubility of aspartame is highly dependent on pH and temperature, a property that is exploited during the purification process.[7]

Process Overview:

-

Dissolution: The crude aspartame is dissolved in an acidic aqueous solution, often using hydrochloric acid.[16]

-

Neutralization and Precipitation: The pH of the solution is carefully adjusted with a base. As the pH approaches the isoelectric point of aspartame (around 5.2), its solubility decreases, causing it to crystallize out of the solution.[7][16] A typical process involves neutralizing an aqueous solution of aspartame with a pH of less than 3.[14]

-

Cooling: The solution is often cooled to further decrease the solubility of aspartame and maximize the crystallization yield. For instance, to crystallize 40 g of aspartame, one liter of a 4.8% by weight aqueous solution can be cooled from 60°C to 5°C.[14]

-

Isolation and Drying: The aspartame crystals are then separated from the mother liquor by filtration or centrifugation and subsequently dried.[15][16]

The morphology of the crystals, which can be influenced by factors such as stirring, can affect the physicochemical properties of the final product.[17]

Experimental Protocol: Recrystallization of Aspartame

-

Dissolve the crude aspartame in a minimal amount of hot water or a slightly acidic aqueous solution.

-

Slowly cool the solution while stirring gently.

-

As the solution cools, aspartame crystals will form. The rate of cooling can influence crystal size and purity.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with cold deionized water to remove any remaining impurities.

-

Dry the crystals in a vacuum oven at a controlled temperature.

Chromatography

Chromatographic techniques are employed for both analytical and preparative-scale purification of aspartame and its derivatives.

-

Ion-Exchange Chromatography: This method is effective for separating the desired amino acids from the fermentation broth during precursor production.[13][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the purity of aspartame and quantifying it in various products.[18][19] Reverse-phase columns, such as a C18 column, are commonly used with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile or methanol.[18][20] Detection is typically performed using a UV detector at around 210-254 nm.[20][21]

-

Silica Gel Chromatography: This technique can be used for the purification of aspartame analogues and derivatives.[22]

Experimental Protocol: HPLC Analysis of Aspartame Purity

-

Column: Welchrom C18 column (4.6 x 250 mm, 5 µm).[18]

-

Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (80:20 v/v).[18]

-

Flow Rate: 1 mL/min.[18]

-

Detection: UV at 217 nm.[18]

-

Sample Preparation: Dissolve a known amount of the aspartame sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system. The retention time for aspartame under these conditions is approximately 6.51 minutes.[18]

Quantitative Data Summary

| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference |

| Primary Reactants | N-protected L-aspartic anhydride, L-phenylalanine methyl ester | N-protected L-aspartic acid, L-phenylalanine methyl ester | [5][11] |

| Catalyst | - | Thermolysin | [1] |

| Key Byproducts | β-aspartame | Minimal | [1][8] |

| Reported Yields | 65-93% (for deprotection step) | High, with minimal by-products | [1][6] |

| Reaction Conditions | Varies, can involve harsh acidic/basic conditions and organic solvents | Mild pH and temperature | [1][6] |

Table 1: Comparison of Aspartame Synthesis Methods

| Purification Method | Principle | Key Parameters | Reference |

| Crystallization | pH and temperature-dependent solubility | pH (isoelectric point ~5.2), Temperature | [7][16] |

| HPLC | Differential partitioning between stationary and mobile phases | Column type (e.g., C18), Mobile phase composition, pH, Flow rate | [18] |

Table 2: Overview of Aspartame Purification Techniques

Process Visualizations

Figure 1: Chemical Synthesis Workflow for Aspartame.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ssgopalganj.in [ssgopalganj.in]

- 5. US20120295294A1 - Enzymatic method for preparing aspartam - Google Patents [patents.google.com]

- 6. US4549987A - Aspartame synthesis - Google Patents [patents.google.com]

- 7. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. snowhitechem.com [snowhitechem.com]

- 9. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. US5502238A - Process for the crystallization of aspartame - Google Patents [patents.google.com]

- 15. Aspartame - Safe Food Factory [safefoodfactory.com]

- 16. CN103626841A - Neutralization and crystallization method for aspartame - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 19. researchgate.net [researchgate.net]

- 20. Reverse phase liquid chromatographic determination of aspartame in beverages and beverage mixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 22. academic.oup.com [academic.oup.com]

Mechanism of Action of Aspartame on Sweet Taste Receptors: A Technical Guide

Abstract

This document provides an in-depth examination of the molecular mechanisms underpinning the sweet taste perception of aspartame. It details the interaction of aspartame with the specific sweet taste receptor, the T1R2/T1R3 heterodimer, focusing on the precise binding site within the Venus Flytrap Module (VFTM) of the T1R2 subunit. The subsequent intracellular signaling cascade, a canonical G-protein coupled receptor (GPCR) pathway involving gustducin, phospholipase C β2 (PLCβ2), and the TRPM5 ion channel, is elucidated. Furthermore, this guide summarizes key quantitative data from mutagenesis studies and outlines the detailed experimental protocols, such as heterologous expression assays with calcium imaging and isothermal titration calorimetry, that have been instrumental in characterizing this interaction.

The Sweet Taste Receptor: A Heterodimeric GPCR

The perception of sweet taste is initiated by the activation of a dedicated taste receptor located in taste receptor cells on the tongue. This receptor is a Class C G-protein coupled receptor (GPCR) that functions as a heterodimer, composed of two distinct subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).[1][2][3] Each subunit consists of a large extracellular Venus Flytrap Module (VFTM), a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD).[2] The VFTMs form a ligand-binding domain that recognizes a wide array of sweet-tasting molecules, from natural sugars to artificial sweeteners like aspartame.[1][2][4]

Aspartame's Binding and Receptor Activation

Unlike many natural sugars that may interact with both T1R2 and T1R3, the dipeptide sweetener aspartame exhibits a specific binding modality.

The Aspartame Binding Pocket

Aspartame binds exclusively within a pocket located in the Venus Flytrap Module (VFTM) of the T1R2 subunit.[1][2][4][5] The binding of aspartame induces a significant conformational change in the T1R2-VFTM, causing it to adopt a "closed" conformation.[6][7] This structural rearrangement is the critical first step that triggers the activation of the intracellular signaling cascade.

Key Amino Acid Interactions

Site-directed mutagenesis and molecular modeling studies have identified several specific amino acid residues within the T1R2 binding pocket that are crucial for the recognition and stable binding of aspartame.[1][2] These interactions are primarily based on hydrogen bonding and hydrophobic interactions. Additionally, studies have proposed that water molecules within the binding pocket play a crucial role, acting as bridges between aspartame's carbonyl groups and receptor residues to stabilize the complex.[1][2][4]

Table 1: Critical T1R2 Residues for Aspartame Interaction

The following table summarizes key residues in the human T1R2 subunit identified as essential for aspartame binding and receptor activation. Mutating these residues often leads to a significant reduction or complete loss of response to aspartame.[1][2][4][8]

| Residue | Location | Proposed Role in Aspartame Interaction |

| Ser40 | VFTM Lobe 1 | Interaction with aspartame's amino group. |

| Tyr103 | VFTM Lobe 1 | Forms a key part of the binding pocket; mutation to Alanine (Y103A) abolishes the response.[8] |

| Asp142 | VFTM Lobe 1 | Critical for hydrogen bonding network, potentially via a water molecule.[1][2][4] Mutation (D142A) leads to loss of function.[8] |

| Ser144 | VFTM Lobe 1 | Essential for ligand recognition; mutation (S144A) eliminates aspartame response.[8] |

| Ser165 | VFTM Lobe 1 | Contributes to the binding pocket architecture. |

| Ser168 | VFTM Lobe 1 | Contributes to the binding pocket architecture. |

| Tyr215 | VFTM Lobe 1 | Involved in stabilizing the closed conformation of the VFTM. |

| Asp278 | VFTM Lobe 2 | Crucial for aspartame reception; mutation (D278A) significantly increases the EC50 value.[8] |

| Glu302 | VFTM Lobe 2 | Forms a critical interaction point; mutation (E302A) completely abolishes the response to aspartame.[1][8] |

| Asp307 | VFTM Lobe 2 | Interacts with the amino group of aspartame. |

| Arg383 | VFTM | Stabilizes the overall structure of the binding site. |

Intracellular Signaling Pathway

The conformational change in the T1R2/T1R3 receptor initiated by aspartame binding triggers a downstream intracellular signaling cascade common to sweet, umami, and bitter tastes.[6]

The key steps are as follows:

-

G-Protein Activation : Ligand-bound T1R2/T1R3 activates the heterotrimeric G-protein gustducin.[6]

-

Enzyme Activation : The βγ-subunits of gustducin dissociate and activate the effector enzyme Phospholipase C β2 (PLCβ2).[6][9]

-

Second Messenger Production : PLCβ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][9]

-

Calcium Release : IP3 binds to the IP3 receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored intracellular Ca²⁺.[6]

-

Ion Channel Opening : The rise in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[6]

-

Depolarization : TRPM5 is a monovalent cation channel that allows the influx of Na⁺ ions, leading to the depolarization of the taste cell membrane.[6][9]

-

Neurotransmitter Release : The depolarization activates the CALHM1 channel, which releases ATP into the synaptic cleft.[6]

-

Neural Transmission : ATP acts as the primary neurotransmitter, activating purinergic receptors on afferent gustatory nerve fibers, which relay the "sweet" signal to the gustatory cortex of the brain.[6][9][10]

Experimental Protocols

The elucidation of aspartame's mechanism of action has relied on several key experimental techniques.

Protocol: Heterologous Expression and Calcium Imaging Assay

This cell-based functional assay is the cornerstone for studying taste receptor function and identifying critical residues for ligand binding.

-

Objective : To functionally express the T1R2/T1R3 receptor in a non-taste cell line to quantify its response to sweeteners and assess the impact of specific mutations.

-

Methodology :

-

Cell Culture : Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express taste receptors, are cultured under standard conditions.[11]

-

Transfection : The cells are transiently or stably transfected with expression vectors containing the cDNA for human T1R2, human T1R3, and a promiscuous G-protein subunit (e.g., Gα16) to couple the receptor to the PLC pathway.

-

Site-Directed Mutagenesis : For residue analysis, specific point mutations are introduced into the T1R2 or T1R3 coding sequence using PCR-based methods before transfection.[1][2]

-

Fluorescent Dye Loading : Transfected cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.[12][13] These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.

-

Ligand Application : A baseline fluorescence is established, after which aspartame (or other ligands) is applied to the cells at varying concentrations.

-

Data Acquisition : Changes in intracellular Ca²⁺ are monitored in real-time by measuring the fluorescence intensity using a fluorescence microscope or a high-throughput plate reader.[14]

-

Data Analysis : The change in fluorescence (ΔF) over the baseline fluorescence (F) is calculated. Dose-response curves are generated by plotting ΔF/F against the logarithm of the ligand concentration, allowing for the calculation of quantitative parameters like the half-maximal effective concentration (EC50).[11]

-

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution.

-

Objective : To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the aspartame-T1R2 interaction without the need for labels or immobilization.

-

Methodology :

-

Sample Preparation : The purified protein of interest (e.g., the soluble VFTM domain of T1R2) is prepared in a well-defined buffer. The ligand (aspartame) is dissolved in the exact same, degassed buffer to minimize heats of dilution.[15]

-

Instrument Setup : The protein solution is loaded into the sample cell of the microcalorimeter. The aspartame solution is loaded into a computer-controlled injection syringe.[15][16]

-

Titration : The instrument maintains a precise thermal equilibrium between the sample cell and a reference cell (containing only buffer). A series of small, accurately measured volumes of the aspartame solution are injected into the protein-containing sample cell.[17]

-

Heat Measurement : Each injection triggers a binding event, which results in either the release (exothermic) or absorption (endothermic) of a minute amount of heat. The instrument's feedback system measures the power required to maintain zero temperature difference between the sample and reference cells.[16]

-

Data Analysis : The raw data appears as a series of heat-flow peaks corresponding to each injection. Integrating the area under these peaks provides the heat change per injection. A plot of the heat change (kcal/mol) versus the molar ratio of ligand to protein is generated. This binding isotherm is then fitted to a binding model to derive the key thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[15]

-

References

- 1. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sweetness - Wikipedia [en.wikipedia.org]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. Frontiers | Overlapping activation pattern of bitter taste receptors affect sensory adaptation and food perception [frontiersin.org]

- 12. Sensing Senses: Optical Biosensors to Study Gustation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. youtube.com [youtube.com]

- 17. zaguan.unizar.es [zaguan.unizar.es]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vivo Metabolism and Breakdown Products of Aspartame

This technical guide provides a comprehensive overview of the in vivo metabolism of aspartame, detailing its breakdown products, the experimental protocols used for their analysis, and quantitative data from key studies.

Introduction

Aspartame (L-aspartyl-L-phenylalanine methyl ester) is a widely used low-calorie artificial sweetener, approximately 180 to 200 times sweeter than sucrose.[1][2] Its application spans a variety of products, including beverages, foods, and oral pharmaceuticals.[3][4] Understanding its metabolic fate is crucial for assessing its safety and physiological effects. This document outlines the complete in vivo breakdown of aspartame into its constituent components and their subsequent metabolic pathways.

Aspartame Metabolism In Vivo

Following oral ingestion, aspartame does not enter the bloodstream intact.[5] Instead, it undergoes rapid and complete hydrolysis in the gastrointestinal tract, primarily in the small intestine, mediated by digestive enzymes such as esterases and peptidases.[3][4][6] This process yields three primary metabolites:

These metabolites are identical to those derived from common food sources and are absorbed and processed by the body through established metabolic pathways.[2][4][5]

Metabolic Fate of Breakdown Products

The three primary metabolites of aspartame are further metabolized by the body:

-

Aspartic Acid : This non-essential amino acid enters the body's amino acid pool. It is primarily metabolized in the liver, where it can be converted to oxaloacetate, a key intermediate in the citric acid cycle, or transaminated to form alanine.[6]

-

Phenylalanine : An essential amino acid, phenylalanine also joins the body's amino acid pool. A significant portion is converted to tyrosine in the liver by the enzyme phenylalanine hydroxylase.[6][7] Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine.[7] High concentrations of phenylalanine can compete with other large neutral amino acids for transport across the blood-brain barrier.[6]

-

Methanol : Methanol is absorbed and transported to the liver, where it is oxidized to formaldehyde by alcohol dehydrogenase.[3] Formaldehyde is then rapidly converted to formic acid (formate) by formaldehyde dehydrogenase.[1] Formate can be excreted in the urine or enter the one-carbon metabolic pool, ultimately being converted to carbon dioxide and water.[3] The amount of methanol produced from aspartame consumption is generally less than that from other dietary sources like fruit juices.[1][2][8]

The following diagram illustrates the primary metabolic pathway of aspartame.

Caption: Metabolic pathway of aspartame in vivo.

Quantitative Data on Aspartame Metabolites

Numerous studies have quantified the levels of aspartame's metabolites in biological fluids following ingestion. The data consistently show that even at high doses, the resulting concentrations of aspartic acid, phenylalanine, and methanol remain within safe limits.

Plasma Phenylalanine Pharmacokinetics

A study comparing the pharmacokinetics of phenylalanine after a single oral dose of aspartame (~40 mg/kg) in young and elderly volunteers yielded the following results.[9]

| Parameter | Young Volunteers (n=12) | Elderly Volunteers (n=12) | p-value |

| Cmax (µmol/L) | 63.3 | 81.3 | <0.01 |

| AUC (µmol·h/L) | 353.5 | 518.7 | <0.01 |

| Volume of Distribution (L/kg) | 2.03 | 1.59 | <0.05 |

| Clearance (mL/min/kg) | 7.3 | 4.9 | <0.005 |

| Elimination Half-life (hours) | 3.5 | 3.9 | Not Significant |

Cmax: Maximum Concentration; AUC: Area Under the Curve

Blood Methanol Concentrations

Studies have measured peak blood methanol levels following acute ingestion of high doses of aspartame. The levels observed are significantly lower than those associated with toxicity.[4]

| Subject Group | Aspartame Dose (mg/kg) | Peak Blood Methanol (mg/dL) |

| Adults (n=6) | 50 | 0.34 ± 0.12 |

| Infants (n=6) | 50 | 0.30 ± 0.10 |

| Infants (n=8) | 100 | 1.02 ± 0.28 |

Experimental Protocols

The analysis of aspartame and its metabolites relies on various analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for their quantification in biological matrices and commercial products.

General Workflow for Metabolite Analysis

The following diagram outlines a typical experimental workflow for the determination of aspartame metabolites in biological samples.

Caption: General experimental workflow for metabolite analysis.

Detailed HPLC Methodology Example

This section provides a representative HPLC protocol for the simultaneous determination of aspartame and its breakdown products.

Objective: To quantify aspartame, phenylalanine, and diketopiperazine (a degradation product) in beverages.[10]

Instrumentation:

-

Liquid Chromatograph (e.g., Varian ProStar)[10]

-

Injector with a 20 µL loop[10]

-

Photodiode Array (PDA) Detector[10]

-

C18 reversed-phase column (e.g., 150 mm x 4 mm, 5 µm particle size)[10]

Chromatographic Conditions:

-

Mobile Phase: A mixture of aqueous 0.0125 M monopotassium phosphate buffer (adjusted to pH 3.5 with phosphoric acid) and acetonitrile in an 88:12 (v/v) ratio.[10] The mobile phase should be filtered through a 0.45-µm membrane filter and degassed.[10]

-

Flow Rate: 1.0 mL/min[10]

-

Column Temperature: Ambient[10]

-

Detection Wavelength: 210 nm[10]

Sample Preparation:

-

Degas liquid samples (e.g., carbonated beverages) using an ultrasonic bath.[10]

-

Filter the sample through a 0.45-µm membrane filter prior to injection.[10]

-

For more complex matrices like biological fluids, protein precipitation (e.g., with acetonitrile or trichloroacetic acid) followed by centrifugation is typically required. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.[11]

Analysis:

-

Inject 20 µL of the prepared sample into the HPLC system.[10]

-

Identify and quantify the analytes by comparing their retention times and peak areas to those of known standards.[10]

Colorimetric Methods

For simpler matrices, colorimetric methods can be employed. One such method involves the reaction of aspartame with ninhydrin solution.[12][13]

Protocol Outline:

-

Dissolve the sample in a suitable solvent (e.g., water and ethanol).[13]

-

Mix an aliquot of the sample solution with an acetate buffer and ninhydrin solution.[13]

-

Heat the mixture in a boiling water bath for a specified time (e.g., 8-10 minutes).[12][13]

-

After cooling, measure the absorbance at the maximum wavelength (e.g., 406 nm) using a spectrophotometer.[12][13]

-

Quantify the aspartame concentration by comparing the absorbance to a standard calibration curve.[13]

This method is noted for its simplicity and cost-effectiveness but may lack the specificity of chromatographic techniques, as it can react with other free α-amino groups.[12]

Conclusion

In vivo, aspartame is not absorbed systemically but is rapidly and entirely broken down in the gastrointestinal tract into its constituent parts: aspartic acid, phenylalanine, and methanol. These components are then absorbed and metabolized through well-established endogenous pathways. Quantitative analyses have demonstrated that even high-dose consumption of aspartame results in metabolite concentrations in the blood that are well below toxic levels and often comparable to those derived from other common foods. The analytical methods for studying aspartame metabolism, particularly HPLC, are robust and well-validated, providing a clear understanding of its pharmacokinetic profile.

References

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. ific.org [ific.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. efsa.europa.eu [efsa.europa.eu]

- 6. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. youtube.com [youtube.com]

- 9. Aspartame pharmacokinetics - the effect of ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 11. youngin.com [youngin.com]

- 12. ejournals.swu.ac.th [ejournals.swu.ac.th]

- 13. ijrest.net [ijrest.net]

Biological Properties of Aspartame's Constituent Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartame, an artificial sweetener widely utilized in the food and pharmaceutical industries, is a methyl ester of the dipeptide formed from two naturally occurring amino acids: L-aspartic acid and L-phenylalanine. Upon ingestion, aspartame is metabolized into these constituent amino acids and a small amount of methanol. Understanding the inherent biological properties of these components is crucial for a comprehensive assessment of aspartame's physiological impact. This technical guide provides an in-depth analysis of the biological roles of aspartic acid, phenylalanine, and methanol, focusing on their metabolic pathways, signaling functions, and key enzymatic interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical and physiological significance of these molecules.

L-Aspartic Acid

L-aspartic acid, also known as aspartate, is a non-essential amino acid, meaning it can be synthesized by the human body. It plays a pivotal role in central metabolism and neurotransmission.

Metabolic Significance

Aspartate is a key intermediate in several major metabolic pathways:

-

Citric Acid Cycle: Aspartate can be converted to oxaloacetate by aspartate aminotransferase, directly linking amino acid metabolism with the citric acid cycle for energy production.

-

Urea Cycle: It donates a nitrogen atom for the synthesis of argininosuccinate, a crucial step in the detoxification of ammonia and the excretion of nitrogenous waste.

-

Purine and Pyrimidine Synthesis: Aspartate is a precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.

-

Malate-Aspartate Shuttle: This shuttle is essential for transporting reducing equivalents (NADH) from the cytosol into the mitochondria in tissues like the brain and heart, which is critical for maintaining cellular redox balance and supporting aerobic respiration.

Neurotransmission

Both L-aspartate and its D-isoform, D-aspartate, function as excitatory neurotransmitters in the central nervous system. They act on N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors, leading to the influx of Ca2+ and Na+ ions and subsequent neuronal depolarization.[1] This process is fundamental for synaptic plasticity, learning, and memory.[1] D-aspartate, in particular, has been implicated in neuronal development and neurogenesis.[2]

Quantitative Data: Aspartic Acid

| Parameter | Value | Reference |

| Physiological Concentration (Plasma) | 2.9 - 12.6 µmol/L | [3] |

| 0 - 26 µmol/L (Children) | [4] | |

| 0 - 6 µmol/L (Adults) | [4] | |

| Physiological Concentration (CSF) | 0 - 15 µmol/L | [5] |

| NMDA Receptor Binding Affinity (Ki) | Varies by receptor subtype and experimental conditions | |

| L-Glutamate (for comparison) | 120 nM (KD) | [6] |

Signaling Pathway: D-Aspartate in Neuronal Signaling

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. KEGG PATHWAY Database [genome.jp]

- 3. Aspartic Acid (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. ucsfhealth.org [ucsfhealth.org]

- 5. nationwidechildrens.org [nationwidechildrens.org]

- 6. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]

The Accidental Sweetener: An In-depth Technical Guide to the Discovery and Development of Aspartame

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and scientific properties of aspartame. It is intended for an audience with a strong scientific background and offers detailed insights into the chemical synthesis, biological mechanisms, and safety evaluation of this widely used artificial sweetener.

Discovery and Historical Context

Aspartame was discovered by accident in 1965 by James M. Schlatter, a chemist at the pharmaceutical company G.D. Searle & Co.[1][2][3] Schlatter was working on the synthesis of a tetrapeptide of the hormone gastrin as part of a research program to develop a new anti-ulcer drug.[4] During the process, he synthesized an intermediate dipeptide, L-aspartyl-L-phenylalanine methyl ester.[4] In a moment of serendipity, he licked his finger to pick up a piece of paper and noticed an intensely sweet taste, which he traced back to the compound he had synthesized.[1][4]

This accidental discovery marked the beginning of a long and often contentious journey for aspartame from the laboratory to the global market. G.D. Searle recognized the commercial potential of a low-calorie sweetener and began the extensive process of testing and seeking regulatory approval.[1] The initial petition for its use as a food additive was filed with the U.S. Food and Drug Administration (FDA) in 1973.[1] The FDA initially approved aspartame for use in dry foods in 1974; however, this approval was soon stayed due to concerns raised about the validity of the initial safety studies.[1] Following a thorough review and additional studies, the FDA re-approved aspartame for use in dry goods in 1981 and for carbonated beverages in 1983.[4]

Diagram 1: Aspartame Discovery and Approval Timeline

A timeline of key events in the discovery and regulatory approval of aspartame.

Chemical Synthesis of Aspartame

The commercial production of aspartame is achieved through chemical synthesis, involving the coupling of its two constituent amino acids, L-aspartic acid and the methyl ester of L-phenylalanine. A common method involves the protection of the amino group of L-aspartic acid, its activation to form an anhydride, followed by condensation with L-phenylalanine methyl ester, and subsequent deprotection.

Experimental Protocol for Chemical Synthesis

The following is a generalized protocol for the chemical synthesis of aspartame:

Step 1: Protection of L-Aspartic Acid

-

L-aspartic acid is reacted with a suitable protecting agent, such as formic acid, to block the amino group and prevent its participation in the subsequent condensation reaction. This step is crucial for ensuring the correct peptide bond formation. The two carboxyl groups of aspartic acid are then joined to form an anhydride.[4]

Step 2: Esterification of L-Phenylalanine

-

L-phenylalanine is reacted with methanol in the presence of an acid catalyst (e.g., hydrochloric acid) to form L-phenylalanine methyl ester.

Step 3: Condensation

-

The N-protected L-aspartic anhydride is then condensed with L-phenylalanine methyl ester. This reaction forms the dipeptide backbone of aspartame. This chemical method can result in the formation of two isomers: the sweet α-aspartame and the bitter-tasting β-aspartame, which requires a subsequent separation step.

Step 4: Deprotection

-

The protecting group is removed from the amino group of the dipeptide, typically through acid hydrolysis, to yield α-aspartame.

Step 5: Purification

-

The final product is purified, often through crystallization, to isolate the α-isomer and remove any unreacted starting materials or byproducts.

The intracellular signaling cascade initiated by aspartame binding to the sweet taste receptor.

Metabolism of Aspartame

Upon ingestion, aspartame is completely hydrolyzed in the gastrointestinal tract into its three constituent components: aspartic acid, phenylalanine, and methanol. [5]These components are then absorbed and metabolized through normal physiological pathways.

-

Aspartic Acid: A non-essential amino acid that is used in protein synthesis and as a neurotransmitter.

-

Phenylalanine: An essential amino acid that is a precursor for the synthesis of tyrosine and several neurotransmitters. Individuals with the rare genetic disorder phenylketonuria (PKU) are unable to metabolize phenylalanine, leading to its accumulation to toxic levels. For this reason, all products containing aspartame must carry a warning label for phenylketonurics. [6]* Methanol: A simple alcohol that is further metabolized to formaldehyde and then to formic acid, which is ultimately excreted. The amount of methanol produced from the consumption of aspartame-sweetened beverages is generally less than that found in many natural foods, such as fruit juices. [5]

Diagram 4: Metabolic Pathway of Aspartame

The breakdown of aspartame in the body into its constituent components and their subsequent metabolic fates.

Safety and Toxicological Evaluation

Aspartame is one of the most extensively studied food additives. [6]Numerous toxicological and epidemiological studies have been conducted to assess its safety.

Experimental Protocols for Safety Assessment

A standard battery of toxicological studies is typically conducted to evaluate the safety of a food additive. For aspartame, these have included:

-

Acute Toxicity Studies: These studies determine the effects of a single, high dose of a substance.

-

Subchronic Toxicity Studies: These studies evaluate the effects of repeated doses over a period of up to 90 days.

-

Chronic Toxicity/Carcinogenicity Bioassays: These are long-term studies, typically lasting for the lifetime of the animal model (e.g., two years in rats), designed to assess the potential for a substance to cause cancer or other chronic health effects.

-

Reproductive and Developmental Toxicity Studies: These studies examine the potential for a substance to interfere with reproduction or cause harm to a developing fetus.

-

Genotoxicity Studies: These assays assess the potential for a substance to damage genetic material (DNA).

A notable series of long-term carcinogenicity bioassays on aspartame were conducted by the European Ramazzini Foundation (ERF). The general protocol for these studies involved:

-

Animal Model: Sprague-Dawley rats were used.

-

Administration: Aspartame was administered in the feed at various concentrations.

-

Duration: The studies were conducted for the entire lifespan of the animals.

-

Endpoint: A full histopathological examination of all organs and tissues was performed on all animals.

Quantitative Data from Toxicological Studies

The following table summarizes data from key carcinogenicity studies on aspartame in rats. It is important to note that the interpretation of these studies, particularly the Soffritti et al. studies, has been a subject of debate among regulatory agencies.

| Study (Year) | Animal Model | Dose Levels | Key Findings Reported by Study Authors | Regulatory Agency Consensus |

| G.D. Searle (1970s) | Sprague-Dawley Rats | 1, 2, 4 g/kg bw/day | No evidence of carcinogenicity. | Initial concerns about study conduct, but ultimately considered to support safety. [1] |

| Ishii et al. (1981) | Wistar Rats | 0, 1.0, 2.0, 4.0 g/kg bw/day | No aspartame-related increases in tumors. [7] | Considered to support the safety of aspartame. [7] |

| Soffritti et al. (2006) | Sprague-Dawley Rats | 0, 80, 400, 2,000, 10,000, 50,000, 100,000 ppm in feed | Increased incidence of lymphomas and leukemias in female rats at doses of 400 ppm and above. Increased incidence of malignant tumors in both sexes at higher doses. [6][8] | Major regulatory bodies (e.g., FDA, EFSA) have reviewed these studies and concluded that the findings do not provide sufficient evidence to alter their conclusions about aspartame's safety. [9][10] |

| Soffritti et al. (2007) | Sprague-Dawley Rats (prenatal exposure) | 0, 20, 100 mg/kg bw/day | Increased incidence of lymphomas/leukemias in males and females, and mammary cancer in females at 2,000 ppm (equivalent to 100 mg/kg bw/day). [11] | Methodological and conceptual weaknesses have been identified by some scientists, and regulatory agencies have not changed their overall safety assessment based on this study. [12] |

Note: ppm = parts per million; g/kg bw/day = grams per kilogram of body weight per day; mg/kg bw/day = milligrams per kilogram of body weight per day.

The established Acceptable Daily Intake (ADI) for aspartame is 50 mg/kg of body weight per day by the FDA and 40 mg/kg of body weight per day by the European Food Safety Authority (EFSA). [9]These levels are based on a comprehensive review of the available toxicological data and incorporate a large safety margin.

Conclusion

The discovery of aspartame was a serendipitous event that has had a profound impact on the food industry. Its development has been characterized by extensive scientific research and rigorous regulatory scrutiny. The chemical synthesis of aspartame is a well-established process, and its mechanism of action via sweet taste receptors is now well understood at the molecular level. While its safety has been the subject of public debate, major regulatory agencies worldwide have consistently concluded that aspartame is safe for human consumption at current acceptable daily intake levels, based on a large body of scientific evidence from toxicological and epidemiological studies. [9][10]Ongoing research and post-market surveillance continue to monitor the safety of aspartame and other food additives.

References

- 1. cspi.org [cspi.org]

- 2. CA1244008A - Aspartame synthesis - Google Patents [patents.google.com]

- 3. Acceptable daily intake vs actual intake: the aspartame example [agris.fao.org]

- 4. ramazzini.org [ramazzini.org]

- 5. researchgate.net [researchgate.net]

- 6. toxicology.org [toxicology.org]

- 7. Results of long-term carcinogenicity bioassay on Sprague-Dawley rats exposed to aspartame administered in feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aspartame and Other Sweeteners in Food | FDA [fda.gov]

- 9. Aspartame hazard and risk assessment results released [who.int]

- 10. Life-span exposure to low doses of aspartame beginning during prenatal life increases cancer effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carcinogenicity of Aspartame in Rats Not Proven - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aspartame-a-safety-evaluation-based-on-current-use-levels-regulations-and-toxicological-and-epidemiological-studies - Ask this paper | Bohrium [bohrium.com]

A Comprehensive Technical Guide to the Physicochemical Properties and Stability of Aspartame

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and stability profile of aspartame. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties of Aspartame

Aspartame is the methyl ester of the dipeptide formed from the amino acids L-aspartic acid and L-phenylalanine.[1][2] It is a widely used artificial sweetener, approximately 180 to 200 times sweeter than sucrose.[1][2][3] Understanding its fundamental physicochemical characteristics is crucial for its application in various formulations.

General Properties

A summary of the general physicochemical properties of aspartame is presented in Table 1.

| Property | Value | References |

| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | [] |

| Synonyms | L-α-Aspartyl-L-phenylalanine 2-Methyl Ester, Canderel, NutraSweet, Equal | [] |

| CAS Registry No. | 22839-47-0 | [2] |

| Molecular Formula | C₁₄H₁₈N₂O₅ | [2][][5] |

| Molecular Weight | 294.31 g/mol | [2][] |

| Appearance | White crystalline powder or colorless needles | [2][6] |

| Melting Point | 246-250 °C (decomposes) | [1][2][][7][8] |

| Optical Rotation | Specific rotation is dependent on the solvent and conditions. | |

| pKa | 3.1 and 7.9 at 25°C | [9] |

| Isoelectric Point (pI) | 5.2 | [6][9] |

Solubility Profile

The solubility of aspartame is a critical parameter for its use in liquid formulations and is influenced by pH, temperature, and the solvent system.[6][9][10] Aspartame's solubility in water is lowest at its isoelectric point (pI = 5.2) and increases in more acidic or alkaline conditions, as well as with increasing temperature.[6][11]

Table 2: Solubility of Aspartame in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | References |

| Water (pH 2.2) | 25 | 20 | [11][12] |

| Water (pH 5.2, pI) | 25 | 13.5 | [11][12] |

| Water | 20 | ~10 | [9] |

| Water | 50 | ~30 | [9] |

| Ethanol | - | Slightly soluble/Sparingly soluble | [1][9] |

| Methanol | - | Soluble | [13] |

| Dimethyl sulfoxide (DMSO) | - | ~2.5 | [5] |

| Dimethylformamide (DMF) | - | ~0.5 | [5] |

| Chloroform | - | Very slightly soluble | [11] |

| Oils | - | Practically insoluble | [9][11] |

The solubility in binary mixtures of alcohol and water is generally higher than in pure water or pure alcohol.[10] The solubility increases with an increasing mass fraction of the alcohol in the binary mixture.[10][13]

Stability of Aspartame

The stability of aspartame is a key consideration in product formulation and storage, as its degradation leads to a loss of sweetness. The primary factors affecting its stability are pH, temperature, and water activity.[1][9][14]

Influence of pH

Aspartame is most stable in aqueous solutions at a pH of approximately 4.3, with a half-life of nearly 300 days at room temperature.[1][2][3][9] Its stability significantly decreases as the pH moves away from this optimum. In neutral (pH 7) or alkaline conditions, its half-life is only a few days.[1] Most carbonated beverages have a pH between 3 and 5, which provides a reasonably stable environment for aspartame.[1]

Influence of Temperature

Elevated temperatures accelerate the degradation of aspartame.[1][15][16][17] It is not heat stable and loses its sweetness when heated, making it generally unsuitable for use in baked goods.[18] The activation energy for the thermal degradation of aspartame has been reported to be around 20.77 kcal/mol.[17]

Degradation Pathways

Aspartame degradation primarily occurs through two main pathways:

-

Hydrolysis: Under strongly acidic or alkaline conditions, the ester linkage can be hydrolyzed to yield L-aspartyl-L-phenylalanine and methanol.[1][6] Under more severe conditions, the peptide bond can also be hydrolyzed, resulting in the formation of its constituent amino acids: aspartic acid and phenylalanine.[1]

-

Intramolecular Cyclization: Under neutral or heated conditions, aspartame can undergo an intramolecular cyclization to form 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as diketopiperazine (DKP), with the elimination of methanol.[6] DKP is tasteless and its formation results in the loss of sweetness.[6]

The primary degradation products of aspartame are aspartyl-phenylalanine, diketopiperazine (DKP), phenylalanine, and aspartic acid.[15][16]

Figure 1. Degradation pathways of aspartame under different conditions.

Experimental Protocols

Determination of Aspartame and its Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of aspartame and its primary degradation products. Specific parameters may need to be optimized based on the available instrumentation and sample matrix.

Objective: To quantify the concentration of aspartame and its degradation products (aspartyl-phenylalanine, diketopiperazine, aspartic acid, and phenylalanine) in a sample over time to assess stability.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or tandem mass spectrometry (MS/MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Reference standards for aspartame and its degradation products.

-

Mobile phase components (e.g., acetonitrile, water, buffer salts like phosphate or formate, and acid for pH adjustment like phosphoric acid or formic acid).

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

-

pH meter.

Procedure:

-

Standard Solution Preparation:

-

Prepare individual stock solutions of aspartame and each degradation product of known concentration in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile).

-

Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve covering the expected concentration range in the samples.

-

-

Sample Preparation:

-

Accurately weigh or pipette the sample containing aspartame.

-

Dissolve and/or dilute the sample with the mobile phase or a suitable diluent to a concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient elution is often used. For example, a mixture of a buffered aqueous phase (e.g., 25 mM potassium phosphate, pH 3.5) and an organic phase (e.g., acetonitrile). The gradient can be programmed to start with a low percentage of the organic phase and increase over time to elute all compounds of interest.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where aspartame and its degradation products have significant absorbance (e.g., 210-220 nm), or MS/MS for higher sensitivity and specificity.[15]

-

-

Analysis:

-

Inject the standard solutions to establish the calibration curve.

-

Inject the prepared samples.

-

Identify the peaks of aspartame and its degradation products based on their retention times compared to the standards.

-

Quantify the concentration of each analyte in the samples using the calibration curve.

-

-

Stability Study:

-

Store samples under controlled conditions (e.g., different pH and temperature).

-

At specified time intervals, withdraw aliquots, prepare them as described above, and analyze them by HPLC.

-

Plot the concentration of aspartame and its degradation products as a function of time to determine the degradation kinetics.

-

Figure 2. Experimental workflow for aspartame stability testing using HPLC.

Conclusion

This technical guide has detailed the essential physicochemical properties and stability characteristics of aspartame. The provided data tables offer a quick reference for formulation development, while the outlined experimental protocol for HPLC analysis serves as a practical guide for stability assessment. The visualization of the degradation pathways and the experimental workflow provides a clear conceptual understanding of these critical aspects. A thorough understanding of these principles is paramount for the successful application and formulation of products containing aspartame, ensuring both efficacy and shelf-life.

References

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. Aspartame - American Chemical Society [acs.org]

- 3. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. snowhitechem.com [snowhitechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [guidechem.com]

- 9. ijcmas.com [ijcmas.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aspartame degradation as a function of "water activity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]

- 16. researchgate.net [researchgate.net]

- 17. (Open Access) Effect of Temperature and pH on Thermal Stability of Aspartame (1996) | Woo-Jung Kim | 4 Citations [scispace.com]

- 18. fda.gov [fda.gov]

Initial Safety and Toxicological Evaluation of Aspartame: A Technical Overview

An in-depth examination of the foundational safety studies and toxicological assessments of the artificial sweetener, aspartame. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed look at the core experimental data and methodologies that have shaped the regulatory understanding of this widely used food additive.

Aspartame, the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, has been subject to extensive scientific scrutiny since its discovery in 1965. Its initial approval and subsequent re-evaluations have been based on a comprehensive portfolio of toxicological studies designed to assess its safety for human consumption. This technical guide delves into the pivotal early safety assessments, including its metabolic fate, and acute, sub-chronic, chronic, carcinogenicity, and genotoxicity studies.

Metabolism of Aspartame

Upon ingestion, aspartame is rapidly and completely hydrolyzed in the gastrointestinal tract by esterases and peptidases into its three constituent components: aspartic acid, phenylalanine, and methanol.[1] These components are then absorbed and metabolized through established pathways in the body.[1][2][3] Notably, no aspartame is found in the blood or any organs after ingestion, indicating that any systemic effects would be attributable to its breakdown products.[1]

The metabolic pathway of aspartame is a critical aspect of its safety assessment. The breakdown products are substances that are commonly found in a variety of foods and are metabolized in the same manner as when derived from other dietary sources.[4]

Toxicological Assessment Workflow

The safety evaluation of a food additive like aspartame follows a structured workflow. This process begins with initial chemical characterization and proceeds through a tiered series of toxicological studies. The data from these studies are then used to determine a No-Observed-Adverse-Effect Level (NOAEL), which in turn is used to establish an Acceptable Daily Intake (ADI) for human consumption by applying a safety factor.

Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) is the amount of a food additive that can be consumed daily over a lifetime without presenting an appreciable risk to health. Regulatory bodies around the world have established ADIs for aspartame based on extensive reviews of the available toxicological data.

| Regulatory Body | Acceptable Daily Intake (ADI) |

| U.S. Food and Drug Administration (FDA) | 50 mg/kg body weight/day |

| European Food Safety Authority (EFSA) | 40 mg/kg body weight/day |

| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | 40 mg/kg body weight/day |

Acute, Sub-chronic, and Chronic Toxicity Studies

A battery of toxicity studies in various animal models has been conducted to assess the safety of aspartame. These studies consistently found no adverse effects at doses significantly higher than the established ADI.[5][6]

Table 1: Summary of General Toxicity Studies

| Study Type | Species | Dose Levels | Key Findings |

| Acute | Mice, Rats, Rabbits | Up to 5,000 mg/kg bw | LD50 > 5,000 mg/kg bw |

| Sub-chronic (90-day) | Rats, Dogs | Varied, up to 4,000 mg/kg bw/day | No observed adverse effects |

| Chronic (2-year) | Rats | Varied, up to 4,000 mg/kg bw/day | No evidence of toxicity |

Experimental Protocols: General Toxicity

-

Acute Oral Toxicity: Studies were generally conducted in line with OECD guidelines. Animals, typically rats, were administered a single high dose of aspartame via oral gavage. Observations for mortality and clinical signs of toxicity were made over a 14-day period. The Lethal Dose (LD50) was determined to be greater than 5,000 mg/kg body weight.

-

Sub-chronic Oral Toxicity (90-day): These studies involved the daily administration of aspartame in the diet to rodent and non-rodent species (e.g., dogs) for 90 days. Endpoints evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology of major organs and tissues.

-

Chronic Oral Toxicity (2-year): Similar in design to sub-chronic studies but conducted over a longer duration (typically 2 years in rats) to assess the effects of long-term exposure. These studies also served as carcinogenicity bioassays.

Carcinogenicity Studies

The potential carcinogenicity of aspartame has been a subject of public debate and extensive scientific investigation. The initial studies conducted by G.D. Searle, and later studies by the European Ramazzini Foundation, have been central to this discussion.

Table 2: Key Carcinogenicity Bioassays

| Study | Species | Dose Levels (in diet) | Key Reported Findings / Controversies |

| G.D. Searle (E-33/34, E-70) | Sprague-Dawley Rats | Up to 4,000 ppm | Initial concerns raised about brain tumors, but subsequent reviews by regulatory bodies found no association.[7] |

| G.D. Searle (E-75) | CD-1 Mice | Up to 4,000 ppm | No indication of cancer reported.[7] |

| Ramazzini Foundation (2006) | Sprague-Dawley Rats | 0, 80, 400, 2,000, 10,000, 50,000, 100,000 ppm | Reported an increased incidence of lymphomas and leukemias.[1] Findings have been debated, with regulatory agencies questioning the study's methodology and conclusions.[5] |

Experimental Protocols: Carcinogenicity

-

G.D. Searle Studies (1970s):

-

Study E-33/34 & E-70 (Rats): Sprague-Dawley rats were administered aspartame in their diet for 104 weeks.[7] The studies included multiple dose groups and a control group. Endpoints included survival, body weight, and histopathological examination of a wide range of tissues for neoplastic changes.

-

Study E-75 (Mice): CD-1 mice were administered aspartame in their diet for 110 weeks, with similar endpoints to the rat studies.[7]

-

-

Ramazzini Institute Study (2006):

-

Sprague-Dawley rats (100-150 per sex per group) were administered aspartame in their feed from 8 weeks of age until natural death.[1] A wide range of doses was tested. A complete necropsy and histopathological evaluation of all organs and tissues were performed on all animals.

-

Genotoxicity Assays

Genotoxicity studies are conducted to determine if a substance can cause damage to genetic material. Aspartame has been evaluated in a range of in vitro and in vivo genotoxicity assays. The overall weight of evidence from these studies indicates that aspartame is not genotoxic.[8]

Table 3: Summary of Genotoxicity Studies

| Assay Type | Test System | Aspartame Concentrations/Doses | Result |

| Ames Test (Mutagenicity) | Salmonella typhimurium (TA97a, TA100) | Up to 10,000 µ g/plate | Negative |

| Comet Assay (DNA Damage) | Human peripheral lymphocytes | 1.25, 2.5, 5 ppm | Increased DNA damage at 2.5 ppm |

| Comet Assay (DNA Damage) | Mouse bone marrow cells | 7, 14, 28, 35 mg/kg bw | Increased DNA damage |

| Chromosomal Aberration | Mouse bone marrow cells | 3.5, 35, 350 mg/kg bw | Dose-dependent increase |

Experimental Protocols: Genotoxicity

-

Ames Test: This bacterial reverse mutation assay uses strains of Salmonella typhimurium to detect point mutations. Aspartame was tested with and without metabolic activation (S9 mix). The number of revertant colonies was counted and compared to controls.

-

Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks in individual cells.

-

In vitro: Human peripheral lymphocytes were incubated with various concentrations of aspartame for 3 hours. The extent of DNA migration (comet tail) was measured to quantify DNA damage.[9]

-

In vivo: Swiss albino mice were orally administered aspartame. Bone marrow cells were then isolated and subjected to the comet assay to assess DNA damage.[4]

-

-

Chromosomal Aberration Test:

-

In vivo: Swiss albino mice were exposed to different doses of aspartame. Bone marrow cells were collected, and metaphase chromosomes were analyzed for structural abnormalities.

-

Conclusion

The initial safety and toxicological assessments of aspartame comprised a wide array of studies, including detailed investigations into its metabolism, as well as acute, sub-chronic, chronic, carcinogenicity, and genotoxicity evaluations. While some studies, particularly in the realm of carcinogenicity, have generated controversy and public debate, major global regulatory bodies such as the FDA, EFSA, and JECFA have consistently concluded, based on the comprehensive body of evidence, that aspartame is safe for human consumption at the current acceptable daily intake levels. The initial toxicological data, despite some limitations by modern standards, laid the groundwork for decades of further research and regulatory review.

References

- 1. 488. Aspartame (WHO Food Additives Series 15) [inchem.org]

- 2. Aspartame controversy - Wikipedia [en.wikipedia.org]

- 3. dep.nj.gov [dep.nj.gov]

- 4. Timeline of Selected FDA Activities and Significant Events Addressing Aspartame | FDA [fda.gov]

- 5. Aspartame and Other Sweeteners in Food | FDA [fda.gov]

- 6. archives.federalregister.gov [archives.federalregister.gov]

- 7. researchgate.net [researchgate.net]

- 8. The carcinogenic effects of aspartame: The urgent need for regulatory re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Aspartame's Influence on Gut Microbiota: A Technical Guide for Researchers

An in-depth examination of the current scientific evidence on the interactions between aspartame and the gut microbiome, tailored for researchers, scientists, and professionals in drug development.

This technical guide synthesizes findings from preclinical and clinical studies, offering a detailed overview of aspartame's potential effects on the composition and function of the gut microbiota. The complex and sometimes conflicting results of these studies are presented to provide a comprehensive understanding of this widely consumed artificial sweetener's biological impact.

Quantitative Impact of Aspartame on Gut Microbiota and Host Parameters

The following tables summarize the key quantitative findings from various studies investigating the effects of aspartame on gut microbial populations, short-chain fatty acid (SCFA) production, and gut barrier integrity.

Table 1: Effects of Aspartame on Gut Microbiota Composition

| Study Model | Aspartame Dosage | Duration | Key Findings on Microbial Composition | Reference |

| Diet-Induced Obese Sprague-Dawley Rats | 5-7 mg/kg/day in drinking water | 8 weeks | - Increased total bacteria. - Increased abundance of Enterobacteriaceae and Clostridium leptum. - Attenuated the high-fat diet-induced increase in the Firmicutes:Bacteroidetes ratio. | [1][2] |

| Pregnant Sprague-Dawley Rats on High-Fat/Sucrose Diet | 5-7 mg/kg body weight | 18 weeks | - Decreased levels of Enterococcaceae, Enterococcus, and Parasutterella. - Elevated levels of Clostridium cluster IV in cecal microbiota. | [3] |

| Healthy Adult Humans | Not specified (cross-sectional study of consumers vs. non-consumers) | N/A | - Reduced bacterial diversity from 24 to 7 phyla in consumers of aspartame and acesulfame-K. | [4] |